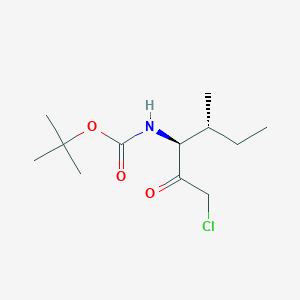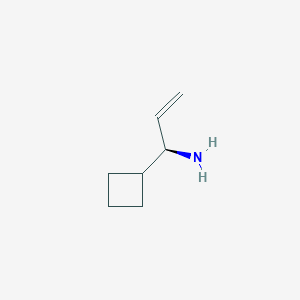![molecular formula C19H13N3O B13121653 2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13121653.png)
2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one is a heterocyclic compound that features a pyrido[3,4-b]pyrazine core with two phenyl groups attached at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one typically involves multicomponent reactions. One common method involves the Stille coupling reaction of 5,8-dibromo-2,3-diphenylpyrido[3,4-b]pyrazine with tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane . This is followed by a Vilsmeier-Haack reaction using N,N-Dimethylformamide and phosphorus oxychloride to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the pyrido[3,4-b]pyrazine core.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,3-Diphenylpyrido[2,3-b]pyrazine: This compound has a similar core structure but differs in the positioning of the nitrogen atoms in the pyrido ring.
6-Amino-2,3-diphenylpyrido[2,3-b]pyrazine: This compound features an amino group at the 6 position, which can significantly alter its chemical properties and reactivity.
Uniqueness
2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. These properties make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C19H13N3O |
|---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
2,3-diphenyl-6H-pyrido[3,4-b]pyrazin-5-one |
InChI |
InChI=1S/C19H13N3O/c23-19-18-15(11-12-20-19)21-16(13-7-3-1-4-8-13)17(22-18)14-9-5-2-6-10-14/h1-12H,(H,20,23) |
InChI Key |
KLCWVQDQHQHRHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=O)NC=C3)N=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13121570.png)

![N-[4-[[[3-Amino-3-[(aminosulfonyl)amino]-2-propen-1-yl]thio]methyl]-2-thiazolyl]-guanidine](/img/structure/B13121600.png)

![1H-pyrano[3,4-c]pyridin-4-one](/img/structure/B13121607.png)

![3-(4-Bromobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13121623.png)





![Tert-butyl 7-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B13121647.png)

